Cas no 436154-66-4 (Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate)

Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate is a versatile intermediate in organic synthesis, particularly valued for its role in peptide and heterocycle chemistry. The tert-butoxycarbonyl (Boc) group provides robust amine protection, ensuring stability under various reaction conditions while allowing selective deprotection under mild acidic conditions. The methyl ester functionality enhances solubility and reactivity, facilitating further derivatization. This compound is particularly useful in the synthesis of α-ketoamides and other bioactive molecules, offering a balance between reactivity and handling convenience. Its well-defined structure and high purity make it a reliable choice for pharmaceutical and fine chemical applications.
Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate structure
436154-66-4 structure
Product Name:Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate
CAS No:436154-66-4
MF:C9H15NO5
MW:217.219103097916
CID:2670048
PubChem ID:45092270
Update Time:2025-11-01

Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, methyl ester
    • 436154-66-4
    • SCHEMBL14110696
    • Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate
    • methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropanoate
    • CS-0312136
    • Inchi: 1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h5H2,1-4H3,(H,10,13)
    • InChI Key: HUYJAMKUNNLAAL-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C(=O)OC)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 217.09502258Da
  • Monoisotopic Mass: 217.09502258Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 81.7Ų

Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate Pricemore >>

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Additional information on Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate

Research Briefing on Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate (CAS: 436154-66-4)

Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate (CAS: 436154-66-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of peptide and heterocyclic chemistry. Recent studies have highlighted its utility in the development of novel therapeutic agents, including protease inhibitors and antimicrobial compounds. This briefing provides an overview of the latest research advancements related to this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.

A recent study published in the Journal of Medicinal Chemistry explored the use of Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate as a building block for the synthesis of peptidomimetics targeting viral proteases. The researchers demonstrated that this compound could be efficiently incorporated into peptide backbones, enabling the development of inhibitors with enhanced binding affinity and selectivity. The study also highlighted the compound's stability under various reaction conditions, making it a versatile tool for medicinal chemistry applications.

In another investigation, researchers utilized Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate to synthesize novel β-lactam derivatives with potent antimicrobial activity. The study, published in Bioorganic & Medicinal Chemistry Letters, revealed that the compound's unique structural features facilitated the introduction of diverse substituents, leading to the discovery of new antibiotics with activity against multidrug-resistant bacterial strains. These findings underscore the compound's potential in addressing the global challenge of antibiotic resistance.

Recent advancements in synthetic methodologies have also focused on optimizing the production of Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate. A study in Organic Process Research & Development reported a scalable and cost-effective synthesis route, which significantly improved the yield and purity of the compound. This development is particularly important for industrial-scale applications, where consistent quality and availability of intermediates are critical for drug development pipelines.

From a mechanistic perspective, computational studies have provided insights into the reactivity of Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate in various chemical transformations. Density functional theory (DFT) calculations have elucidated the compound's preferred conformations and reaction pathways, aiding in the rational design of more efficient synthetic routes. These theoretical studies complement experimental findings and contribute to a deeper understanding of the compound's behavior in complex chemical environments.

Looking ahead, researchers are exploring the potential of Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate in emerging areas such as targeted drug delivery and bioconjugation. Preliminary studies suggest that the compound's functional groups could be leveraged for site-specific modifications of biologics, opening new possibilities in precision medicine. As the field continues to evolve, this versatile intermediate is expected to play an increasingly important role in the development of next-generation therapeutics.

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